molecular formula C12H15N B084869 1-Isopropyl-3-methyl-1H-indole CAS No. 10560-08-4

1-Isopropyl-3-methyl-1H-indole

Cat. No. B084869
CAS RN: 10560-08-4
M. Wt: 173.25 g/mol
InChI Key: HCJFUTKOOJKIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-methyl-1H-indole, also known as Methylisopropyltryptamine (MiPT), is a synthetic indole alkaloid. It is a derivative of the tryptamine family and has been studied for its unique properties. This compound is known for its potential in scientific research and has been used in various experiments to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of MiPT involves its binding to the serotonin 5-HT2A receptor. This binding activates various signaling pathways in the brain, leading to changes in mood, cognition, and perception. MiPT has also been shown to have partial agonist activity at the 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
MiPT has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy and focus. MiPT has also been shown to increase serotonin levels, which can improve mood and reduce anxiety. It has been studied for its potential in treating mental health disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using MiPT in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. MiPT is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using MiPT in lab experiments include its potential for toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of MiPT. One potential area of research is the development of MiPT-based drugs for the treatment of mental health disorders such as depression and anxiety. MiPT could also be used to study the role of the serotonin 5-HT2A receptor in various physiological processes, such as sleep regulation and immune function. Additionally, the synthesis and purification of MiPT could be further optimized to improve its purity and yield.
In conclusion, MiPT is a synthetic indole alkaloid with potential in scientific research. It has been studied for its mechanism of action, physiological effects, and potential in treating mental health disorders. MiPT has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of MiPT involves the condensation of indole with isopropylamine and subsequent alkylation with methyl iodide. This method was first described in 1985 by Shulgin and has since been used in various studies. The purity of the compound can be improved by recrystallization and chromatography.

Scientific Research Applications

MiPT has been used in various scientific studies to understand its mechanism of action and physiological effects. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MiPT has also been studied for its potential in treating mental health disorders such as depression and anxiety.

properties

CAS RN

10560-08-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-1-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)13-8-10(3)11-6-4-5-7-12(11)13/h4-9H,1-3H3

InChI Key

HCJFUTKOOJKIFR-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)C(C)C

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(C)C

synonyms

1H-Indole,3-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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